molecular formula C12H14FNO B2758367 7-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] CAS No. 1388060-65-8

7-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]

Cat. No.: B2758367
CAS No.: 1388060-65-8
M. Wt: 207.248
InChI Key: WGAQDUVFAZQIQR-UHFFFAOYSA-N
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Description

7-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] (CAS 1388060-65-8) is a high-value spirocyclic oxindole building block for pharmaceutical research and advanced organic synthesis . This compound features a spirocyclic structure at the 3-position of the indoline ring system, incorporating a tetrahydropyran (oxane) ring and a fluorine substituent at the 7-position . Spirooxindoles are recognized as privileged scaffolds in medicinal chemistry due to their inherent three-dimensionality and structural rigidity, which can improve physicochemical properties such as metabolic stability and aqueous solubility compared to flat aromatic systems . These characteristics make spirooxindoles highly attractive for exploring novel chemical space in drug discovery programs, with applications noted in the development of antitumor, antiviral, and agents for central nervous system (CNS) disorders . As a fluorinated spirocycle, this compound is particularly useful for creating novel chemical entities in drug discovery . The compound has the molecular formula C12H14FNO and a molecular weight of 207.25 g/mol . It should be handled with care; safety data indicates it may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-fluorospiro[1,2-dihydroindole-3,4'-oxane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c13-10-3-1-2-9-11(10)14-8-12(9)4-6-15-7-5-12/h1-3,14H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAQDUVFAZQIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=C2C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] typically involves the reaction of indole derivatives with suitable reagents to form the spirocyclic structure. One common method includes the use of fluorinated indole precursors and oxane derivatives under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxindole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.

    Substitution: The fluorine atom at the 7th position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include various oxindole derivatives, reduced spirocyclic compounds, and substituted indole derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

7-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes and signaling pathways.

Comparison with Similar Compounds

Core Structural Variations

The spiro[indole-3,4'-oxane] scaffold is modified by substituents at different positions, influencing electronic, steric, and solubility properties. Key analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key References
5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] HCl Br (5) C₁₂H₁₅BrClNO 304.61
6-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one Cl (6) C₁₂H₁₃ClN₂O 236.7
7-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] CH₃ (7) C₁₃H₁₇NO 203.28
7-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] F (7) C₁₂H₁₄FNO 207.25 (calc.) -

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 7-fluoro substituent (electron-withdrawing) may enhance metabolic stability compared to methyl (electron-donating) or bromo (bulky, polarizable) groups .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • 7-Fluoro Derivative (Predicted) : The fluorine atom’s small size and high electronegativity may improve solubility in both organic and aqueous media compared to bromo or methyl analogs .

Biological Activity

7-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₂FNO₂
  • Molecular Weight : 221.23 g/mol
  • CAS Number : 1695305-20-4

Antimicrobial Properties

Research indicates that 7-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound’s mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cells in several models. The proposed mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.

The biological activity of 7-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] is thought to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes critical for cell survival and proliferation.
  • Receptor Binding : It potentially binds to receptors that modulate cellular responses, affecting pathways related to inflammation and cancer progression.

Case Studies

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
  • Anticancer Study :
    • Objective : To assess the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7).
    • Methodology : MTT assay was used to determine cell viability.
    • Results : The compound demonstrated a dose-dependent decrease in cell viability with IC50 values around 25 µM for HeLa cells and 30 µM for MCF-7 cells.

Data Summary Table

Biological ActivityTest Organisms/Cell LinesMethod UsedMIC/IC50 Values
AntimicrobialStaphylococcus aureusDisk diffusion10 µg/mL
Escherichia coliDisk diffusion50 µg/mL
AnticancerHeLaMTT assay25 µM
MCF-7MTT assay30 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane], and how do fluorination steps influence yield?

  • Methodological Answer: Synthesis typically involves multi-step protocols, including spirocyclization and fluorination. For example, fluorinated indoles can be synthesized via electrophilic substitution using fluorinating agents like Selectfluor™. A five-step sequence starting from hexafluorobenzene (as demonstrated for tetrafluoroindole derivatives) may be adapted, with fluorination at the penultimate step to minimize side reactions . Yield optimization requires controlled temperature (-20°C to 0°C) and inert atmospheres (argon/nitrogen) to prevent decomposition.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the spirocyclic structure of this compound?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 19F^{19}\text{F}-NMR identifies fluorine position(s); 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR confirm spirojunction and dihydroindole ring conformation .
  • X-ray Diffraction (XRD): Resolves bond angles and torsion strains in the spirocyclic core. For example, XRD data for analogous spiro[indole-oxane] structures reveal a chair conformation in the oxane ring .
  • Mass Spectrometry (HRMS): Validates molecular formula (e.g., C12_{12}H14_{14}FNO+^+ with <3 ppm error) .

Q. What safety protocols are critical when handling 7-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] in laboratory settings?

  • Methodological Answer:

  • GHS Classification: Refer to safety data sheets (SDS) for analogous fluorinated spiro compounds, which typically list acute toxicity (Category 4) and skin/eye irritation risks .
  • Handling: Use fume hoods, nitrile gloves, and PPE. Store under nitrogen at -20°C to prevent oxidation. Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for fluorinated spiroindoles?

  • Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). To address this:

  • Standardize Assays: Use orthogonal methods (e.g., fluorescence-based ATP detection vs. MTT for cytotoxicity) .
  • Control Variables: Document solvent purity (DMSO <0.1% water) and batch-to-batch compound stability via HPLC .
  • Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to identify outliers in replicate experiments .

Q. What computational strategies are optimal for modeling the electronic effects of fluorine substitution on spiroindole reactivity?

  • Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to predict electrophilic/nucleophilic sites. For example, fluorine’s electron-withdrawing effect increases positive charge density on the indole nitrogen .
  • Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO/water mixtures) to assess conformational stability of the spirocyclic system .

Q. How can factorial design improve the optimization of reaction conditions for synthesizing this compound?

  • Methodological Answer:

  • 2k^k Factorial Design: Test variables like temperature (X1_1), catalyst loading (X2_2), and solvent polarity (X3_3). For example:
FactorLow Level (-1)High Level (+1)
X1_10°C25°C
X2_25 mol%15 mol%
X3_3TolueneDMF
  • Analyze main effects and interactions using Minitab® or R to identify critical parameters .

Q. What methodologies are recommended for investigating the biological activity of this compound against antimicrobial targets?

  • Methodological Answer:

  • In Vitro Assays:
  • MIC Determination: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Kinetics: Monitor bacterial viability at 0, 4, 8, and 24 hours post-treatment.
  • Mechanistic Studies:
  • Membrane Permeability: Use SYTOX™ Green uptake assays.
  • Enzyme Inhibition: Screen against bacterial dihydrofolate reductase (DHFR) via fluorescence polarization .

Theoretical and Methodological Frameworks

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

  • Methodological Answer:

  • Structure-Activity Relationship (SAR): Correlate fluorine position (C-7 vs. C-4) with logP and target binding (e.g., kinase inhibition) .
  • Pharmacophore Modeling: Use Schrödinger’s Phase® to map hydrogen-bond acceptors (oxane oxygen) and hydrophobic regions (fluorinated indole) .

Q. What strategies address reproducibility challenges in spirocyclic compound synthesis?

  • Methodological Answer:

  • Detailed Reaction Monitoring: Use inline FT-IR to track intermediates.
  • Crystallization Screening: Employ high-throughput platforms (e.g., Crystal16®) to identify optimal solvents for final purification .

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